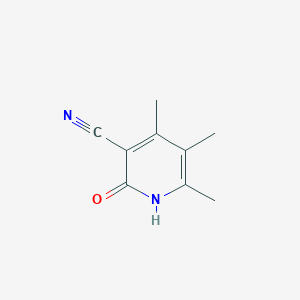

2-羟基-4,5,6-三甲基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Hydroxy-4,5,6-trimethylnicotinonitrile is a derivative of nicotinonitrile, which is a nitrile compound related to the pyridine chemical family. While the provided papers do not directly discuss 2-Hydroxy-4,5,6-trimethylnicotinonitrile, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Hydroxy-4,5,6-trimethylnicotinonitrile.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves the use of catalysts and solvent-free conditions to improve yield and environmental impact. For example, the synthesis of 2-amino-4,6-diphenylnicotinonitrile uses HBF4 as an efficient catalyst under mild and solvent-free conditions, suggesting that similar conditions could be employed for the synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile . Another study describes the one-pot synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid, highlighting the importance of eco-friendly catalysts in the synthesis process .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by a pyridine core with various substituents that influence the compound's properties. In the case of 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction was used to determine its orthorhombic crystallization and the presence of key interactions such as π–π stacking and H…X contacts, which contribute to the crystal's stability . These findings can be informative when considering the molecular structure of 2-Hydroxy-4,5,6-trimethylnicotinonitrile, as similar interactions may be present.

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives is influenced by their molecular structure and the presence of functional groups. The studies provided do not directly address the chemical reactions of 2-Hydroxy-4,5,6-trimethylnicotinonitrile, but they do offer insights into the reactivity of related compounds. For instance, the synthesis of 2-chloro-5-hydroxynicotinonitrile as an intermediate in the total synthesis of a hydroxylated metabolite suggests that halogenation and hydroxylation reactions are relevant for nicotinonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are closely tied to their molecular structure. The integrated structural, functional, and ADMET analysis of 2-methoxy-4,6-diphenylnicotinonitrile provides a comprehensive view of the compound's electronic properties, including its frontier molecular orbitals and potential reactivity hotspots . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. Similarly, the physical and chemical properties of 2-Hydroxy-4,5,6-trimethylnicotinonitrile would be influenced by its molecular structure and substituents.

科学研究应用

对映体纯化合物的合成

在科学研究中与 2-羟基-4,5,6-三甲基烟腈 相关的化合物的一项关键应用是对映体纯化合物的合成。例如,已经研究了使用各种溶剂中的脂肪酶对外消旋混合物进行酶促拆分,以获得光学纯化合物。该方法被用于合成 (R)-GABOB 和 (R)-卡尼丁盐酸盐,突出了其在为制药和化学领域进一步研究和应用创造对映体纯化合物中的重要性 (Kamal, Khanna, & Krishnaji, 2007)。

色谱分离和传感

另一个重要应用是开发用于羟基化合物液相色谱分离的灵敏衍生化试剂。已经合成了新的衍生化试剂以提高色谱过程的灵敏度和选择性,促进了复杂混合物中各种含羟基化合物的检测和分析。这项研究有助于分析化学的发展,特别是在制药和环境样品中化合物的检测和定量方面 (Goto, Komatsu, Goto, & Nambara, 1981)。

缓蚀

已经研究了与 2-羟基-4,5,6-三甲基烟腈 在结构上相关的化合物作为缓蚀剂的潜力。研究表明吡啶衍生物在抑制酸性环境中钢的腐蚀方面是有效的。这些发现对开发新的材料和涂料具有影响,这些材料和涂料旨在保护工业设备和基础设施免受腐蚀,从而延长其使用寿命并降低维护成本 (Ansari, Quraishi, & Singh, 2015)。

有机合成

此外,涉及类似化合物的多组分缩合反应已被用于合成 2-烷基硫烷基-4,5,6-三甲基烟腈。这些反应展示了此类化合物有机合成中的多功能性,能够产生广泛的含硫衍生物。这些合成的化合物对于进一步的研究和在制药、农用化学品和材料科学中的潜在应用非常有价值 (Dyachenko & Dyachenko, 2015)。

属性

IUPAC Name |

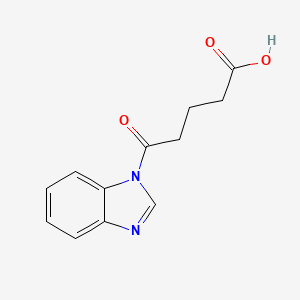

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBJRFQFOFPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349026 |

Source

|

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4,5,6-trimethylnicotinonitrile | |

CAS RN |

91591-59-2 |

Source

|

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)